molecular formula C12H16O3 B14334638 Ethyl 2-ethyl-4-hydroxy-5-methylbenzoate CAS No. 102740-19-2

Ethyl 2-ethyl-4-hydroxy-5-methylbenzoate

Cat. No.: B14334638
CAS No.: 102740-19-2
M. Wt: 208.25 g/mol
InChI Key: FDCJXJPKZQLBAQ-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-4-hydroxy-5-methylbenzoate is a synthetic benzoic acid ester derivative of interest in chemical and pharmaceutical research. As an ethyl ester of a hydroxyl-substituted benzoic acid, its structure suggests potential utility as a key intermediate or building block in organic synthesis and materials science. Researchers may explore its application in the development of liquid crystalline polymers, given that structurally similar hydroxybenzoate esters are known to contribute to thermotropic properties in copolyesters . The compound's molecular framework, featuring ethyl and methyl substituents on an aromatic ring, is common in the synthesis of complex organic molecules and may be investigated for its physicochemical properties. This product is intended for research and further manufacturing applications as a chemical intermediate. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions, referencing the associated Safety Data Sheet (SDS) for detailed hazard information.

Properties

CAS No.

102740-19-2

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

ethyl 2-ethyl-4-hydroxy-5-methylbenzoate

InChI

InChI=1S/C12H16O3/c1-4-9-7-11(13)8(3)6-10(9)12(14)15-5-2/h6-7,13H,4-5H2,1-3H3

InChI Key

FDCJXJPKZQLBAQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C(=C1)O)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Hydroxyl Group Protection

The 4-hydroxy group is susceptible to oxidation and undesired alkylation. Protection as a benzyl ether is widely employed:

  • Procedure : React 4-hydroxy-5-methylbenzoic acid with benzyl bromide (2.25 eq) in acetone using potassium carbonate (2.25 eq) as a base. Reflux for 10 hours, followed by filtration and solvent evaporation.
  • Yield : ~69% for analogous benzyl-protected esters.

Ethylation at Position 2

Introducing the ethyl group requires directed ortho-metalation or Friedel-Crafts alkylation:

  • Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate the position ortho to the directing group (e.g., ester or protected hydroxyl). Quench with ethyl iodide.
  • Friedel-Crafts Alkylation : Employ ethyl chloride with AlCl₃, though competing reactions at other positions may occur.

Esterification of the Carboxylic Acid

With the ethyl group in place, esterification proceeds via:

  • Fischer Esterification : Reflux the acid with excess ethanol and H₂SO₄ (3 mL per 60 mL MeOH).
  • Acyl Chloride Route : Convert the acid to its chloride using thionyl chloride, then react with ethanol.

Deprotection of the Benzyl Group

Hydrogenolysis using Pd/C under H₂ atmosphere restores the hydroxyl group:

  • Conditions : 10% Pd/C, H₂ (1 atm), ethanol, room temperature.

Direct Esterification of the Parent Acid

If 2-ethyl-4-hydroxy-5-methylbenzoic acid is accessible, direct esterification simplifies synthesis:

  • Procedure : Dissolve the acid (32 mmol) in ethanol (60 mL), add H₂SO₄ (3 mL), and reflux overnight. Concentrate, extract with EtOAc, wash with NaHCO₃ and brine, and dry over Na₂SO₄.
  • Yield : ~84% for analogous methyl esters.

Alkylation Strategies for Ethyl Group Introduction

Nucleophilic Aromatic Substitution

Activate position 2 with a nitro or sulfonic acid group, then displace with an ethyl Grignard reagent. Limited by the need for strong electron-withdrawing groups.

Ullmann Coupling

Couple ethyl iodide with a brominated precursor using Cu catalyst:

  • Example : 3-bromo-4-hydroxy-5-methylbenzoate + ethyl iodide → 2-ethyl derivative.

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield Range
Stepwise Protection High regioselectivity Multiple steps, lower overall yield 50–70%
Direct Esterification Simplicity Requires pre-synthesized acid 80–90%
Ullmann Coupling Direct C–C bond formation Expensive catalysts 60–75%

Optimization and Yield Considerations

  • Solvent Choice : Polar aprotic solvents (DMF, acetone) enhance reaction rates for alkylation.
  • Catalyst Loading : Cu catalysts at 10 mol% improve Ullmann coupling efficiency.
  • Temperature Control : Reflux (80–85°C) optimizes benzyl protection, while lower temperatures (0–5°C) prevent byproducts during deprotection.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethyl-4-hydroxy-5-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ethyl and methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration, bromine in the presence of a catalyst for bromination.

Major Products Formed

    Oxidation: Formation of 2-ethyl-4-oxo-5-methylbenzoic acid.

    Reduction: Formation of 2-ethyl-4-hydroxy-5-methylbenzyl alcohol.

    Substitution: Formation of 2-ethyl-4-hydroxy-5-methyl-3-nitrobenzoate or 2-ethyl-4-hydroxy-5-methyl-3-bromobenzoate.

Scientific Research Applications

Ethyl 2-ethyl-4-hydroxy-5-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Studied for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a component in various formulations.

Mechanism of Action

The mechanism of action of ethyl 2-ethyl-4-hydroxy-5-methylbenzoate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved can vary based on the context of its use.

Comparison with Similar Compounds

Ethyl 2-bromo-5-ethoxy-4-methylbenzoate (CAS 881596-09-4)

  • Molecular Formula : C₁₂H₁₅BrO₃
  • Substituents : Bromo (2-position), ethoxy (5-position), methyl (4-position).
  • Key Differences : Replaces the ethyl and hydroxy groups in the target compound with bromo and ethoxy groups. The bromo group enhances electrophilicity, enabling nucleophilic substitution reactions, while the ethoxy group increases hydrophobicity.
  • Applications: Likely used as an intermediate in cross-coupling reactions or organometallic synthesis .

Ethyl 4-nitrobenzoate Derivatives

  • Example: Ethyl 4-nitrobenzoylacetate (C₁₁H₁₁NO₅).
  • Substituents : Nitro (4-position), acetyl (adjacent to ester).
  • Key Differences : The nitro group is strongly electron-withdrawing, reducing aromatic ring reactivity compared to the hydroxy group in the target compound. These derivatives are often intermediates in dye or explosive synthesis .

Methyl 4-acetamido-2-hydroxybenzoate

  • Molecular Formula: C₁₀H₁₁NO₄
  • Substituents : Acetamido (4-position), hydroxy (2-position).
  • This compound is a precursor to pharmaceutical agents, such as anti-inflammatory or antimicrobial derivatives .

Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate (CAS 1416342-29-4)

  • Molecular Formula : C₁₃H₁₄N₂O₃S
  • Substituents: Aminothiazole (5-position), methoxy (2-position).
  • Key Differences: The aminothiazole ring enables coordination with metal ions or biological targets. Applications include antibiotic development (e.g., cephalosporin analogs) .

Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate

  • Substituents: Amino (4-position), ethylsulfonyl (5-position), methoxy (2-position).
  • Key Differences : The ethylsulfonyl group is a strong electron-withdrawing substituent, enhancing stability under acidic conditions. Such compounds are used in sulfonamide drug synthesis .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Positions) Key Properties/Applications References
Ethyl 2-ethyl-4-hydroxy-5-methylbenzoate C₁₁H₁₄O₃ Ethyl (2), OH (4), Me (5) Antioxidant potential, synthesis
Ethyl 2-bromo-5-ethoxy-4-methylbenzoate C₁₂H₁₅BrO₃ Br (2), OEt (5), Me (4) Electrophilic intermediate
Ethyl 4-nitrobenzoylacetate C₁₁H₁₁NO₅ NO₂ (4), acetyl (side chain) Dye/pharmaceutical intermediate
Methyl 4-acetamido-2-hydroxybenzoate C₁₀H₁₁NO₄ Acetamido (4), OH (2) Anti-inflammatory precursor
Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate C₁₁H₁₅NO₅S NH₂ (4), SO₂Et (5), OMe (2) Sulfonamide drug synthesis

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